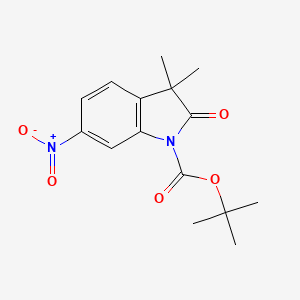
3-(3-Methoxypiperidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxypiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a propanoic acid moiety
Vorbereitungsmethoden
The synthesis of 3-(3-Methoxypiperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of an isoxazole ring, methylation, ester reduction, benzylic chlorination, benzylic substitution, and finally hydrolysis and decarboxylation . This multi-step process ensures the formation of the desired compound with high purity and yield.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-(3-Methoxypiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxypiperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methoxypiperidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: This compound has a similar piperidine ring structure but with different substituents.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another similar compound with a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-(3-methoxypiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
QIWFLLVVMPJLDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCN(C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)






![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
